molecular formula C6H7BrCl2N2 B8057268 (3-Bromo-4-chlorophenyl)hydrazine hydrochloride CAS No. 75696-12-7

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride

Cat. No.: B8057268
CAS No.: 75696-12-7
M. Wt: 257.94 g/mol
InChI Key: LPUVOLYLBMMSRW-UHFFFAOYSA-N
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Description

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrCl2N2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-chlorophenyl)hydrazine hydrochloride typically involves the reaction of 3-bromo-4-chloronitrobenzene with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reduction of the nitro group to an amine group, forming the hydrazine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of phase transfer catalysts and solvents is common to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylhydrazines, azo compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-4-chlorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modifying the function of proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Its reactivity and specificity in enzyme inhibition also distinguish it from other similar compounds .

Properties

IUPAC Name

(3-bromo-4-chlorophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUVOLYLBMMSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75696-12-7
Record name Hydrazine, (3-bromo-4-chlorophenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75696-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

3-Bromo-4-chloroaniline (41.3 g., 0.2 mole) in 90 ml of 6 N hydrochloric acid, cooled to -10° is treated with 14 g. of sodium nitrite in 30 ml. of water. Add this solution, with stirring, to a cold (-10° C.) solution of 55 g. of sodium bisulfite and 20 g. of sodium hydroxide in 200 ml. of water. After the red precipitate appears, allow the mixture to warm to room temperature. Add 200 ml. of concentrated hydrochloric acid and heat at 90°-100° C. for 4 hours. Allow the mixture to cool overnight, collect the material washing with 50 ml of cold 3 N hydrochloric acid. The product is dried. Recrystallization from ether-methanol yields the desired material, m.p. 208°-210° C.
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